Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Benzyl 1-oxa-4-thia-8-azaspiro[45]decane-8-carboxylate is a chemical compound known for its unique spiro structure, which includes oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with benzaldehyde in the presence of triethylamine and sodium triacetoxyborohydride . The reaction is carried out in dichloromethane at room temperature, followed by purification through flash chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-ulcer agent and anticancer activity.
Materials Science: The unique spiro structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. For instance, in anti-ulcer activity, it may interact with gastric mucosal cells to reduce acidity and promote healing . The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
1-Thia-4-azaspiro[4.5]decane derivatives: Studied for their anticancer properties.
Uniqueness
Benzyl 1-oxa-4-thia-8-azaspiro[45]decane-8-carboxylate stands out due to its unique combination of oxygen, sulfur, and nitrogen in a spiro structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
902138-00-5 |
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Molecular Formula |
C15H19NO3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H19NO3S/c17-14(18-12-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2 |
InChI Key |
MPJOOIBCTDRFTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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